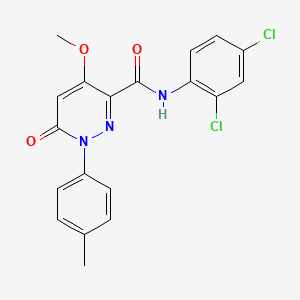

![molecular formula C19H19NO4 B2778855 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate CAS No. 301193-47-5](/img/structure/B2778855.png)

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

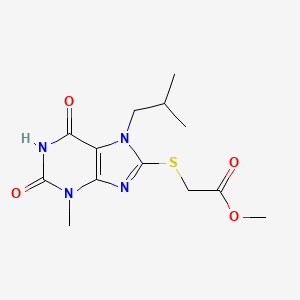

“4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl pivalate” is a chemical compound with the molecular formula C19H19NO4 . It is also known as "4-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]phenyl 2,2-dimethylpropanoate" .

Molecular Structure Analysis

The molecular structure of “this compound” is complex. The central pyrazole ring in the crystal structure of a similar compound is highly crowded . A phenyl ring is present on one nitrogen atom, while the other nitrogen atoms are flagged by methyl groups . The compound is functionalized by a carbonyl group and a benzo[1,3]dioxol-5-ylmethylene-amino group .Wissenschaftliche Forschungsanwendungen

Supramolecular Structures

Research on related benzodioxolyl compounds has revealed insights into their supramolecular structures. For instance, studies on 1-(6-amino-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one and its derivatives have shown the presence of intramolecular N-H...O hydrogen bonds and pi-pi stacking interactions, which are crucial for their structural integrity and potential interactions with other molecules (Low et al., 2002). Further studies on polarized molecular-electronic structures and supramolecular aggregation in similar compounds have provided a deeper understanding of their molecular arrangements and interactions (Low et al., 2004).

Corrosion Inhibition

Research has explored the use of Schiff base derivatives, which share structural similarities with the compound of interest, in corrosion inhibition. A study on a Schiff base derivative with two pyridine rings demonstrated its effectiveness as a mixed-type inhibitor for Q235 mild steel in acidic conditions, highlighting the potential of such compounds in material science and engineering applications (Ji et al., 2016).

Chemical Reactions and Synthesis

The reactivity and synthesis of benzodioxolyl-containing compounds have been subjects of research. For example, the reaction of catechol with methyl propiolate in the presence of specific catalysts leads to the formation of methyl 2-(1,3-benzodioxol-2-yl)acetate, illustrating the potential for synthesizing diverse chemical entities for various applications (Yavari et al., 2006).

Crystal Structures and Interactions

The crystal structures of compounds containing the benzodioxolyl moiety have been analyzed to understand their molecular interactions and properties. Studies have shown different roles of oxygen atoms in such compounds, contributing to our knowledge of their chemical behavior and potential applications (Facchinetti et al., 2016).

Catalysis and Enantioselective Reactions

Benzodioxolyl derivatives have been used as ligands in catalytic reactions, such as the enantioselective addition of diethylzinc to aldehydes, showcasing their potential in asymmetric synthesis and catalysis (Asami et al., 2015).

Eigenschaften

IUPAC Name |

[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-19(2,3)18(21)24-15-7-5-14(6-8-15)20-11-13-4-9-16-17(10-13)23-12-22-16/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTHURYXXOLEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=C(C=C1)N=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2778773.png)

![1-(6-Methoxyquinolin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2778779.png)

![N-(4-acetamidophenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2778781.png)

![1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2778783.png)

![ethyl 2-{[3-(4-bromophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-2-methylpropanoate](/img/structure/B2778785.png)

![METHYL 2-({5-TERT-BUTYL-2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETATE](/img/structure/B2778793.png)